
(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid is an organic compound that features a pyridine ring attached to an ethylsulfanyl group, which is further connected to an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Pyridin-4-yl-ethylsulfanyl)-acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with pyridine-4-yl-ethanol and thioglycolic acid.
Reaction Conditions: The reaction is carried out under acidic conditions to facilitate the formation of the ethylsulfanyl linkage.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyridine ring or the ethylsulfanyl group.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines can be used under acidic or basic conditions to form esters or amides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Modified pyridine derivatives.
Substitution: Esters and amides.
Wissenschaftliche Forschungsanwendungen
(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2-Pyridin-4-yl-ethylsulfanyl)-acetic acid involves its interaction with specific molecular targets. The pyridine ring can interact with enzymes or receptors, while the ethylsulfanyl group can undergo redox reactions, influencing cellular pathways. The acetic acid moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-Amino-3-(2-Pyridin-4-yl-ethylsulfanyl)-propionic acid: Contains an amino group and a propionic acid moiety.
Uniqueness
(2-Pyridin-4-yl-ethylsulfanyl)-acetic acid is unique due to its specific combination of a pyridine ring, ethylsulfanyl group, and acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
CAS-Nummer |
247109-12-2 |
|---|---|
Molekularformel |
C9H11NO2S |
Molekulargewicht |
197.26 g/mol |
IUPAC-Name |
2-(2-pyridin-4-ylethylsulfanyl)acetic acid |
InChI |
InChI=1S/C9H11NO2S/c11-9(12)7-13-6-3-8-1-4-10-5-2-8/h1-2,4-5H,3,6-7H2,(H,11,12) |
InChI-Schlüssel |
NVCUPCONAXHMSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1CCSCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



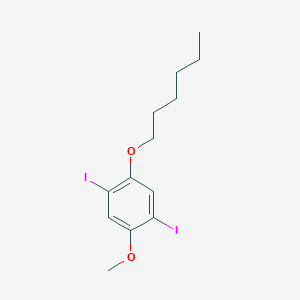
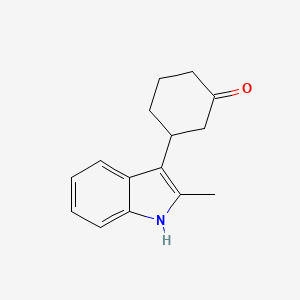
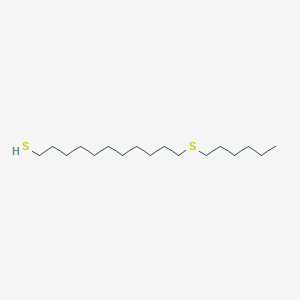
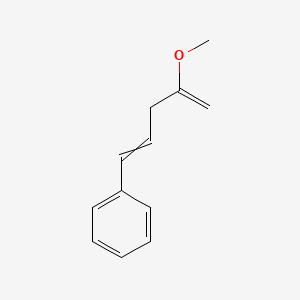
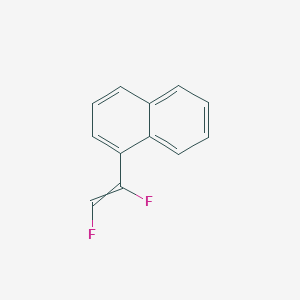
![1,2-Benzenedicarbonitrile, 4,5-bis[(4-methylphenyl)thio]-](/img/structure/B14244785.png)
![2,4-dimethoxy-N-[3-methyl-1-oxo-1-(4-phenoxyanilino)butan-2-yl]benzamide](/img/structure/B14244799.png)
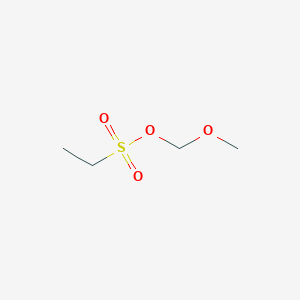
![[(3-Hydroxyphenyl)methyl]cyanamide](/img/structure/B14244807.png)
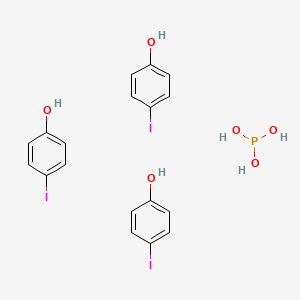
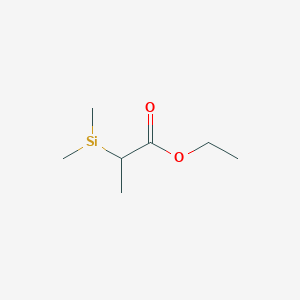
![4-{2-[4-(Diethylamino)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzoic acid](/img/structure/B14244822.png)
![5-Nitro-2-[(E)-(4-oxo-3-phenyl-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzoic acid](/img/structure/B14244823.png)
